Product packaging for 2-(Aminomethyl)thiazole-5-carboxylic acid(Cat. No.:CAS No. 933742-24-6)

2-(Aminomethyl)thiazole-5-carboxylic acid

Cat. No.: B1291604
CAS No.: 933742-24-6
M. Wt: 158.18 g/mol
InChI Key: YEYCMJVDOVUXFX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)thiazole-5-carboxylic acid ( 933742-24-6) is a high-purity chemical building block of significant interest in pharmaceutical and organic synthesis research . Its molecular formula is C 5 H 6 N 2 O 2 S and it has a molecular weight of 158.18 g/mol . The compound features a multifunctional molecular architecture, incorporating a carboxylic acid, a primary aminomethyl group, and an aromatic thiazole heterocycle . This structure makes it a versatile intermediate for constructing more complex molecules. The thiazole ring is a "privileged structure" in medicinal chemistry, found in a wide array of pharmacologically active compounds . It is known to exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and often acts as a bioisostere for phenyl or carbonyl groups to improve a compound's metabolic stability and binding affinity . In practical research applications, the carboxylic acid group can be readily converted into esters or amides, while the primary amine on the methyl substituent serves as a potent nucleophile for alkylation or acylation reactions . This reactivity profile allows researchers to use this compound for the synthesis of various derivatives, such as amides, which are key intermediates in the development of anti-cancer agents . The amine functionality often requires protection (e.g., with a Boc group) during multi-step syntheses to prevent unwanted side reactions . This product is intended For Research Use Only. It is not intended for human or veterinary or diagnostic use . Researchers should consult the material safety data sheet (MSDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2S B1291604 2-(Aminomethyl)thiazole-5-carboxylic acid CAS No. 933742-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2H,1,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYCMJVDOVUXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622419
Record name 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933742-24-6
Record name 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Thiazole Heterocyclic Scaffold in Medicinal Chemistry and Chemical Biology

The thiazole (B1198619) ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govspast.org Its significance stems from its ability to engage in various biological interactions and its synthetic accessibility.

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. nih.govglobalresearchonline.net The thiazole moiety is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.gov Its versatility allows it to serve as a core structure or a substituent, influencing the pharmacological profile of a molecule. spast.org

Furthermore, the thiazole ring often acts as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. It has been effectively used as a bioisostere for phenyl and carbonyl groups, a strategy employed to enhance a compound's metabolic stability, solubility, or target-binding affinity. nih.govcambridgemedchemconsulting.com This bioisosteric replacement can lead to improved pharmacokinetic profiles and reduced side effects. cambridgemedchemconsulting.com

Table 1: Examples of FDA-Approved Drugs Containing a Thiazole Scaffold

Drug Name Therapeutic Use
Sulfathiazole Antibacterial
Ritonavir Antiretroviral (Anti-HIV)
Meloxicam Anti-inflammatory
Tiazofurin Antineoplastic (Antitumor)
Nizatidine Antiulcer

This table contains a selection of drugs mentioned in the search results to illustrate the therapeutic diversity of the thiazole scaffold. spast.orgnih.gov

Structural Characteristics and Chemical Reactivity of 2 Aminomethyl Thiazole 5 Carboxylic Acid

The chemical nature of 2-(Aminomethyl)thiazole-5-carboxylic acid is defined by its three key functional components: the aromatic thiazole (B1198619) ring, the nucleophilic aminomethyl group at position 2, and the acidic carboxylic acid group at position 5. This arrangement of functional groups provides distinct sites for chemical modification, making it a highly adaptable synthetic intermediate.

Table 2: Chemical Properties of 2-Amino-1,3-thiazole-5-carboxylic acid

Property Value
Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
IUPAC Name 2-amino-1,3-thiazole-5-carboxylic acid

Note: The table refers to the closely related 2-aminothiazole-5-carboxylic acid, as specific data for the 2-(aminomethyl) variant is less commonly aggregated. Data sourced from PubChem. nih.gov

The reactivity of the molecule can be understood by considering each functional group:

Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids. It can be converted into esters through esterification or into amides via coupling reactions with amines. The formation of amides, particularly with substituted anilines, is a key step in the synthesis of certain anti-cancer intermediates. semanticscholar.org

Aminomethyl Group: The primary amine on the methyl substituent is a potent nucleophile. It readily participates in alkylation and acylation reactions. In multi-step syntheses, this amine is often protected, for instance with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions while other parts of the molecule are being modified.

Thiazole Ring: The aromatic thiazole ring itself provides a stable core. While it can undergo electrophilic substitution, its reactivity is influenced by the electron-withdrawing nature of the carboxylic acid and the activating nature of the aminomethyl group. Its primary role in many syntheses is to serve as a rigid scaffold that correctly orients the attached functional groups for interaction with biological targets.

Overview of Current Research Trajectories and Gaps in Understanding 2 Aminomethyl Thiazole 5 Carboxylic Acid

Established Synthetic Routes to the 2-Aminothiazole-5-carboxylic Acid Core

The foundational step in synthesizing the target compound and its analogues is the construction of the 2-aminothiazole-5-carboxylic acid nucleus. This is typically achieved through well-established cyclization reactions that have been refined over time for efficiency and yield.

Classical Hantzsch-Type Condensation Reactions

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the 2-aminothiazole (B372263) ring system. derpharmachemica.com This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, most commonly thiourea (B124793), to yield the 2-aminothiazole scaffold. derpharmachemica.comresearchgate.net The versatility of this reaction allows for the synthesis of a wide array of thiazole derivatives by varying the substitution on the two primary reactants. derpharmachemica.com To obtain the desired 5-carboxylic acid functionality, the α-halocarbonyl precursor must contain a carboxyl group or a precursor functional group like an ester.

Strategies Involving Thiourea and α-Halo Carbonyl Precursors

The specific choice of precursors is critical for the synthesis of the 2-aminothiazole-5-carboxylic acid core. The reaction between thiourea and an appropriate α-halo carbonyl compound is the most direct application of the Hantzsch synthesis for this purpose. nih.gov For example, the cyclization of 3-(2-bromoacetyl)-4-hydroxy-chromene-2-one with thiourea derivatives yields substituted 2-aminothiazoles. nih.govmdpi.com

A common strategy involves the in situ generation of the α-halo intermediate. One such method begins with β-keto esters, which undergo α-halogenation with N-bromosuccinimide (NBS) followed by cyclization with thiourea. organic-chemistry.org This one-pot synthesis, which can be performed in water using β-cyclodextrin as a supramolecular catalyst, provides an environmentally conscious route to 2-aminothiazole-5-carboxylates with excellent yields. organic-chemistry.org Another approach utilizes β-ethoxyacrylamides, which are first subjected to α-bromination with NBS, followed by a one-pot treatment with thiourea to achieve ring closure, yielding 2-aminothiazole-5-carboxamides in high yields. semanticscholar.org These methods highlight the reaction of thiourea with α-halo esters, α-halo ketones, and other related carbonyl precursors as a reliable and adaptable route to the target scaffold. mdpi.com

Table 1. Examples of Hantzsch-Type Synthesis for 2-Aminothiazole-5-Carboxylic Acid Core and Derivatives.
α-Halo Carbonyl Precursor (or its In Situ Source)Thio-ComponentKey ConditionsProduct TypeReference
β-Keto esters + N-Bromosuccinimide (NBS)Thioureaβ-cyclodextrin, Water, 50°C2-Aminothiazole-5-carboxylates organic-chemistry.org
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide + NBSThioureaDioxane/Water, Heat2-Aminothiazole-5-carboxamide semanticscholar.org
α-formyl-α-bromoacetate hemiacetalsThioureaNot specified2-Amino-thiazole-5-carboxylic acid phenylamides nih.govmdpi.com
3-(2-bromoacetyl)-4-hydroxy-chromene-2-oneThiourea derivativesNot specified4-(chromen-2-one)-substituted 2-aminothiazoles nih.govmdpi.com

Regioselective Synthesis Approaches

The Hantzsch synthesis is inherently regioselective when using thiourea. The reaction mechanism dictates that the nitrogen atoms of thiourea attack the carbonyl carbon of the α-halocarbonyl compound, while the sulfur atom attacks the halogen-bearing carbon. This predictable pathway ensures the formation of a 2-aminothiazole rather than other isomers.

For the synthesis of 2-aminothiazole-5-carboxylic acid derivatives, regioselectivity is controlled by the structure of the α-carbonyl reactant. For instance, using an α-halo-β-keto ester (e.g., ethyl 2-chloroacetoacetate) ensures that the amino group from thiourea is positioned at C2, the ester group (precursor to the carboxylic acid) is at C5, and the methyl group is at C4. A patent for the preparation of 2-amino-thiazole-5-carboxylic acid aryl amides describes a highly regioselective route starting from mucochloric acid, which is converted into an α,β-dichloro-γ-lactone intermediate before reacting with an aniline and subsequently thiourea to form the desired product with high purity and yield. google.comepo.org

Advanced Synthetic Techniques for this compound Derivatization

Following the synthesis of the core structure, advanced methodologies are employed to create diverse libraries of derivatives. These techniques are pivotal for exploring the chemical space around the this compound scaffold, often for applications in drug discovery.

Polymer-Supported and Solid-Phase Synthesis Methodologies

Solid-phase and polymer-supported synthesis offer significant advantages for generating libraries of thiazole derivatives by simplifying purification and allowing for the rapid production of numerous compounds. mdpi.comfao.org In these methods, a reactant is anchored to a polymer resin, and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by washing the resin. mdpi.com

Several solid-phase strategies for 2-aminothiazole synthesis have been reported. rsc.org One approach involves the use of a polymer-supported thiourea, which is condensed with a solution-phase α-halo ester, such as methyl 2-chloroacetoacetate. rsc.org The resulting 2-aminothiazole-5-carboxylic acid methyl ester is released from the solid support as its hydrochloride salt. rsc.org Another technique employs a traceless hydrazide linker on the polymer support. rsc.org The tactical combination of precipitating 2-aminothiazoles as hydrobromide salts, followed by reaction with polymer-supported reagents to afford the free bases or further derivatized products, streamlines the synthesis process. nih.gov These solid-phase methods are adaptable for creating diverse libraries, including 2,4,5-trisubstituted thiazoles and thiazolo-pyrimidinones. mdpi.comacs.orgnih.gov

Table 2. Overview of Polymer-Supported and Solid-Phase Synthesis Approaches for Thiazole Derivatives.
StrategyDescriptionAdvantagesReference
Polymer-Supported ThioureaThiourea is attached to a solid support and reacts with an α-halo ester in solution.Simplifies purification; product is cleaved from the resin. rsc.org
Tandem Precipitation and Polymer-Assisted Reaction2-aminothiazoles are first synthesized and precipitated, then redissolved and modified using polymer-supported reagents.Streamlines modification of the core structure. nih.gov
Carbamimidothioate LinkerA solid-phase route to synthesize a core 2,4-diamino(thiazol-5-yl) resin, allowing for three points of diversity.Enables the creation of complex, multi-substituted thiazoles. acs.org
Thiazolo-pyrimidinone Library SynthesisA multi-step solid-phase synthesis to build a fused thiazolo-pyrimidinone scaffold.High step-wise yields (65-97%) and efficient library generation. mdpi.comnih.govresearchgate.net

Combinatorial Chemical Approaches for Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large, organized collections of compounds, known as libraries. For 2-aminothiazole derivatives, both solid-phase and solution-phase combinatorial methods have been developed. nih.gov A straightforward procedure for the parallel solution-phase preparation of a 2-aminothiazole library has been described, where the reaction, work-up, and isolation were fully automated, resulting in good yields and excellent purities without chromatography. nih.govbenthamdirect.com

These approaches are instrumental in structure-activity relationship (SAR) studies. For example, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized via a systematic combinatorial approach to develop potent anti-tumor agents. nih.gov Similarly, a combinatorial library of 24 new salts and cocrystals based on 2-aminothiazole and its methyl derivatives with various dicarboxylic acids was synthesized to study their properties, such as the ability to form hydrogels. acs.orgacs.org These high-throughput methods are essential for efficiently exploring the derivatization possibilities of the 2-aminothiazole-5-carboxylic acid scaffold.

Chemical Modification at the 2-Aminomethyl Group

The primary amine of the 2-aminomethyl group is a potent nucleophile, making it a prime target for a variety of chemical transformations. These modifications allow for the introduction of diverse substituents, thereby altering the steric and electronic properties of the molecule. To avoid competing reactions at the 5-carboxylic acid site, it is often necessary to first protect the carboxyl group, typically as an ester, before proceeding with modifications at the aminomethyl group.

N-acylation is a fundamental method for modifying the aminomethyl group, leading to the formation of a stable amide bond. This reaction is commonly achieved by treating the amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. mdpi.comnih.gov

Alternatively, direct coupling of the amine with a carboxylic acid can be accomplished using a variety of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to facilitate nucleophilic attack by the amine, forming the amide bond under mild conditions. mdpi.com This method is particularly useful for coupling sensitive or complex carboxylic acids.

Table 1: Examples of N-Acylation Reactions on Thiazole Scaffolds Note: These examples utilize the analogous 2-aminothiazole, but the principles are directly applicable to the 2-(aminomethyl)thiazole group.

Acylating Agent Amine Substrate Base/Coupling Agent Product Type
Acyl Halides 2-Amino-4-phenylthiazole Pyridine N-Acyl-2-aminothiazole
Acetic Anhydride 2-Amino-4-phenylthiazole (Solvent-free) N-Acetyl-2-aminothiazole

N-alkylation introduces alkyl substituents to the aminomethyl group, transforming the primary amine into a secondary or tertiary amine. Direct alkylation can be performed using alkyl halides, though this method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A study on the analogous N-benzoyl 5-(aminomethyl)tetrazole demonstrated successful N-alkylation with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. mdpi.comresearchgate.net More controlled and regioselective N-alkylation of aminothiazoles can also be achieved using alcohols as alkylating agents in the presence of specific catalysts. globethesis.com

A more common and controllable method for N-alkylation is reductive amination. wikipedia.orglibretexts.org This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comlibretexts.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are selective for the protonated imine intermediate over the starting carbonyl compound, preventing reduction of the aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.org This versatility allows for the introduction of a wide array of alkyl groups. masterorganicchemistry.com

Beyond simple amides and alkylamines, the aminomethyl group can be converted into other important functional groups, such as ureas, thioureas, and sulfonamides.

Ureas and Thioureas: These derivatives are typically synthesized by reacting the amine with an appropriate isocyanate or isothiocyanate. mdpi.com This addition reaction is generally high-yielding and proceeds under mild conditions. An alternative, multi-step approach involves reacting the amine with an activating agent like carbonyldiimidazole (CDI) or thiophosgene, followed by the addition of a second amine to form the substituted urea (B33335) or thiourea. mdpi.comnih.gov

Sulfonamides: Sulfonamides are readily prepared by reacting the aminomethyl group with a sulfonyl chloride, such as an arylsulfonyl chloride, in the presence of a base like pyridine or sodium acetate. researchgate.netnih.gov This reaction forms a stable sulfonamide linkage, which is a key functional group in many pharmaceutical compounds.

Chemical Modification at the 5-Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the thiazole ring provides a second handle for derivatization through reactions characteristic of carboxyls, most notably esterification and amidation. These modifications are crucial for altering the polarity, solubility, and metabolic stability of the parent compound.

Esterification converts the carboxylic acid into an ester, which can serve as a prodrug or modulate the pharmacokinetic properties of the molecule. A standard method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. libretexts.org This is a reversible reaction, and often a large excess of the alcohol is used as the solvent to drive the equilibrium toward the ester product. libretexts.org Alternatively, esters can be formed by reacting the carboxylate salt with a primary alkyl halide in an Sₙ2 reaction. libretexts.org

Amidation of the carboxylic acid is a widely used strategy to produce carboxamide derivatives. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. libretexts.org A common laboratory method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orggoogle.com The resulting acyl chloride readily reacts with a primary or secondary amine to form the desired amide. google.com Alternatively, peptide coupling reagents such as EDC, HOBt, or HATU can be used for direct amidation under milder conditions, similar to those described for N-acylation. mdpi.com Heterogeneous catalysts, for instance, Niobium(V) oxide (Nb₂O₅), have also been employed to facilitate the direct amidation of carboxylic acids with less reactive amines like aniline. researchgate.net

The synthesis of N-aryl amides, or anilides, is a particularly important modification of the 5-carboxylic acid moiety. These derivatives are central to the structure of many biologically active compounds. nih.gov The general strategies for amidation apply directly to the formation of phenylamides, where the amine reactant is a substituted or unsubstituted aniline.

Research has detailed the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate for the anticancer drug dasatinib. semanticscholar.org One approach involves protecting the 2-amino group, activating the 5-carboxylic acid, and then coupling it with 2-chloro-6-methylaniline. semanticscholar.org An alternative, higher-yielding method involves first preparing an acrylamide (B121943) from β-ethoxy acryloyl chloride and the target aniline, followed by a bromination and cyclization sequence with thiourea to construct the thiazole ring with the phenylamide already in place. semanticscholar.org This strategy circumvents potential issues with steric hindrance during the final coupling step. semanticscholar.org

Table 2: Summary of Derivatization Reactions

Functional Group Reaction Type Common Reagents Product Functional Group
2-Aminomethyl N-Acylation Acyl chlorides, Anhydrides, Carboxylic acids + EDCI/HOBt Amide
2-Aminomethyl N-Alkylation Alkyl halides + Base Secondary/Tertiary Amine
2-Aminomethyl Reductive Amination Aldehydes/Ketones + NaBH₃CN/NaBH(OAc)₃ Secondary/Tertiary Amine
2-Aminomethyl Urea Formation Isocyanates, CDI + Amine Urea
2-Aminomethyl Sulfonamide Formation Sulfonyl chlorides + Base Sulfonamide
5-Carboxylic Acid Esterification Alcohol + Acid catalyst, Alkyl halide + Base Ester

Coupling to Peptidic and Polymeric Structures

The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, makes it an ideal building block for incorporation into larger molecular architectures such as peptides and polymers. This integration is typically achieved through standard amide bond formation reactions.

The carboxylic acid moiety at the C-5 position can be activated using common peptide coupling reagents. These include carbodiimides like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions like racemization. nih.gov Once activated, the carboxyl group readily reacts with the N-terminal amine of a peptide or an amino-functionalized polymer to form a stable amide linkage.

Conversely, the aminomethyl group at the C-2 position can be acylated by the C-terminal carboxyl group of a peptide. This reaction also employs standard peptide coupling protocols. nih.gov To ensure regioselectivity, protection of the thiazole's own carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester), is a common prerequisite before coupling. Following the amide bond formation, this protecting group can be removed via hydrolysis to regenerate the carboxylic acid if desired for further modification or for its final structural properties.

Solid-phase synthesis techniques, widely used in peptide and oligonucleotide synthesis, are also applicable for incorporating the this compound scaffold. nih.gov The molecule can be anchored to a resin support via either its amino or carboxyl function, allowing for the sequential addition of other monomers. For instance, the carboxylic acid can be attached to a rink amide resin, leaving the aminomethyl group free for chain extension. This approach facilitates the purification process, as excess reagents and by-products can be washed away from the resin-bound product. nih.gov

Diversification at Other Positions of the Thiazole Ring (C-4)

Beyond modifications at the amino and carboxyl groups, the thiazole ring itself offers opportunities for structural diversification, particularly at the C-4 position.

Introduction of Aryl and Alkyl Substituents

The introduction of aryl and alkyl groups at the C-4 position of the thiazole ring is a powerful strategy to modulate the steric and electronic properties of the molecule. While direct C-H functionalization at C-4 of the pre-formed this compound is challenging, these substituents are more commonly introduced during the synthesis of the thiazole ring itself, following the principles of the Hantzsch thiazole synthesis.

This classical method involves the condensation of a thioamide with an α-haloketone. To generate C-4 substituted analogues of the target compound, one would start with an appropriately substituted β-ketoester. For example, reacting ethyl 2-chloroacetoacetate (a 4-methyl precursor) or its substituted analogues with a suitable thioamide would yield a thiazole ring with a methyl or other alkyl/aryl group at the C-4 position. organic-chemistry.orgmdpi.com Subsequent manipulation of the functional groups at C-2 and C-5 would then lead to the desired C-4 substituted this compound.

Modern cross-coupling reactions can also be envisioned for C-4 functionalization, although this typically requires a pre-functionalized thiazole, such as a 4-halothiazole. A 4-bromo or 4-iodothiazole intermediate could participate in palladium-catalyzed reactions like Suzuki, Stille, or Heck couplings to introduce a wide array of aryl and alkyl substituents.

Functional Group Interconversions

Functional group interconversion (FGI) at the C-4 position provides another avenue for creating structural diversity from a common intermediate. ub.eduvanderbilt.edu A precursor molecule, such as ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate, serves as a versatile starting point. chemsrc.com

The hydroxymethyl group at C-4 can be subjected to various transformations:

Oxidation: Mild oxidation, for instance using manganese dioxide (MnO2) or reagents like pyridinium (B92312) chlorochromate (PCC), can convert the primary alcohol to a 4-formyl (aldehyde) group. imperial.ac.uk This aldehyde can then participate in reactions such as reductive amination or Wittig reactions to introduce new carbon-carbon or carbon-nitrogen bonds. Further oxidation of the aldehyde or the primary alcohol with stronger oxidizing agents would yield a thiazole-4,5-dicarboxylic acid derivative.

Halogenation: The hydroxyl group can be converted to a halomethyl group (e.g., chloromethyl or bromomethyl) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). This halide can then be displaced by a variety of nucleophiles to introduce ethers, thioethers, azides, or nitriles.

Esterification/Etherification: The alcohol can be acylated to form esters or alkylated to form ethers, providing another layer of functional diversity.

These interconversions allow for the late-stage modification of the C-4 position, enabling the synthesis of a focused library of compounds from a single, advanced intermediate. imperial.ac.uk

Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl Thiazole 5 Carboxylic Acid Analogues

X-ray Crystallography for Precise Molecular Architecture Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For analogues of 2-(aminomethyl)thiazole-5-carboxylic acid, this technique reveals exact bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular conformation in the solid state.

Table 1: Representative Crystallographic Data for a Thiazole-5-carboxylic acid Derivative. nih.gov
ParameterValue
Crystal SystemOrthorhombic
Space GroupP b c m
a (Å)6.780
b (Å)12.082
c (Å)6.403
α (°)90
β (°)90
γ (°)90

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Tautomerism Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. For this compound analogues, ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.

The chemical shifts of protons and carbons are highly sensitive to their electronic surroundings, allowing for the verification of the molecular skeleton. For instance, in various N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, the chemical shifts of the methyl protons, aromatic protons, and protons of the ethyl ester group are clearly assigned, confirming the successful synthesis of the target molecules. researchgate.netresearchgate.net The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm, though its position can be influenced by solvent and concentration due to hydrogen bonding. pressbooks.pub

Furthermore, NMR is crucial for studying dynamic processes like tautomerism. The 2-aminothiazole (B372263) moiety can exist in an equilibrium between the amino and imino forms. researchgate.netresearchgate.net This amino-imino tautomerism can be investigated by NMR, where distinct sets of signals for each tautomer might be observed in slow-exchange regimes, or averaged signals in cases of rapid interconversion. libretexts.orgresearchgate.net Studies on related heterocyclic systems demonstrate that the position of this equilibrium is influenced by the substitution pattern and the solvent. researchgate.netresearchgate.net For example, nuclear Overhauser enhancement (NOE) studies can be used to determine the preferred conformation around single bonds in solution, which may differ from the conformation observed in the solid-state crystal structure. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in a 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Derivative in DMSO-d6. semanticscholar.org
Proton AssignmentChemical Shift (ppm)
CH₃ (on phenyl ring)2.19 (s)
Aromatic CH7.09-7.43 (m)
NH₂7.61 (s)
Thiazole (B1198619) CH7.85 (s)
Amide NH9.63 (s)

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Supramolecular Assembly Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. lu.se It measures the differential absorption of left- and right-circularly polarized light, providing information on the absolute configuration and conformation of chiral compounds. For derivatives of this compound that are chiral, either through the introduction of a stereocenter or the formation of a non-superimposable, higher-order structure, CD spectroscopy is invaluable.

A key application is the analysis of supramolecular assemblies. Research on oligomers of thiazole-based γ-amino acids has shown that these molecules can adopt well-defined helical structures. nih.gov The formation of these helices is confirmed by characteristic signals in the CD spectrum. nih.gov The sign and intensity of the Cotton effects in the CD spectrum can be directly related to the handedness and stability of the helical fold, providing insights into how individual chiral units organize into larger, ordered assemblies. nih.gov This technique is sensitive to conformational changes induced by solvent, temperature, or binding events. The induction of a CD signal in an achiral molecule upon interaction with a chiral analyte is another application, useful in developing chiroptical sensors for chiral carboxylic acids. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivative Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of new chemical entities. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of a molecule's elemental formula. For newly synthesized analogues of this compound, obtaining an HRMS spectrum is a critical step in confirming their identity. The measured mass is compared to the calculated theoretical mass for the proposed structure; a match within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is essential for assessing the purity of synthesized compounds. The LC component separates the target molecule from any starting materials, by-products, or impurities. The MS component then detects and identifies each separated component based on its mass-to-charge ratio. This allows for the rapid and confident assessment of sample purity, which is crucial for ensuring the reliability of subsequent biological or physical chemistry studies.

Table 3: High-Resolution Mass Spectrometry Data for Thiazole-5-carboxylic acid. nih.gov
ParameterValue
Molecular FormulaC₄H₃NO₂S
Calculated Monoisotopic Mass (Da)128.98844951
Typical Experimental Mass Accuracy< 5 ppm

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to the molecule's local environment, making these methods ideal for functional group analysis and studying intermolecular interactions like hydrogen bonding.

In the FTIR spectra of this compound analogues, characteristic absorption bands confirm the presence of key functional groups. The carboxylic acid O-H stretch typically appears as a very broad band in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding. ulpgc.es The C=O stretch of the carboxyl group is observed as an intense band around 1700 cm⁻¹. niscpr.res.in The N-H stretching vibrations of the aminomethyl group would be expected in the 3400-3200 cm⁻¹ range. nih.gov

The positions of these bands are significantly influenced by hydrogen bonding. For instance, the formation of intermolecular O-H--N or N-H--O hydrogen bonds typically causes a red-shift (a shift to lower wavenumber) and broadening of the O-H and N-H stretching bands. nih.gov Raman spectroscopy provides complementary information and is particularly useful for studying C-H stretching vibrations. acs.org Studies on protonated thiazole in aqueous solution have used Raman spectroscopy to identify charge-enhanced C-H···O hydrogen bonds, which result in a blue frequency shift of the C-H bands under increasing pressure. acs.org By analyzing the shifts in these vibrational frequencies, detailed information about the strength and nature of hydrogen bonding networks within the solid or solution state can be obtained. acs.orgnih.gov

Table 4: Representative Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Thiazole Carboxylic Acid Analogues.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carboxylic Acid (O-H)Stretching (H-bonded)3300-2500 (broad) ulpgc.es
Amine (N-H)Stretching3400-3200 nih.gov
Carbonyl (C=O)Stretching~1700 niscpr.res.in
Thiazole Ring C-HStretching~3100 acs.org

Computational Chemistry and Molecular Modeling Studies of 2 Aminomethyl Thiazole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and reactivity, offering a predictive lens into the molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density. researchgate.netekb.eg For thiazole (B1198619) derivatives, DFT is employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netnih.gov

Studies on related compounds such as thiazole-5-carboxylic acid have utilized DFT at the B3LYP/6-311++G(d,p) level of theory to identify stable conformers and analyze their electronic properties. dergipark.org.trdergipark.org.trdergipark.org.tr For 2-(Aminomethyl)thiazole-5-carboxylic acid, similar calculations would reveal how the aminomethyl substituent influences the electronic landscape of the thiazole-5-carboxylic acid core. The HOMO and LUMO energy levels are particularly important as they provide insights into the molecule's ability to donate or accept electrons, respectively. researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

ParameterCalculated Value (Illustrative)Significance
EHOMO -6.5 eVIndicates electron-donating capability
ELUMO -1.8 eVIndicates electron-accepting capability
Energy Gap (ΔE) 4.7 eVRelates to chemical reactivity and stability
Dipole Moment 3.2 DMeasures charge distribution and polarity
Ionization Potential 6.5 eVEnergy required to remove an electron
Electron Affinity 1.8 eVEnergy released upon gaining an electron

Illustrative data based on DFT calculations for similar thiazole derivatives. researchgate.netnih.gov

DFT calculations are instrumental in mapping out potential energy surfaces for chemical reactions, allowing for the prediction of reaction mechanisms. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating their activation energies. For this compound, this approach can be used to study various reactions, such as the acylation of the aminomethyl group or esterification of the carboxylic acid. nih.gov

For example, in the synthesis of related 2-amino-thiazole-5-carboxylic acid phenylamides, computational studies can help elucidate the mechanism of the key thiazole ring formation step, which involves the reaction of an α-bromo intermediate with thiourea (B124793). semanticscholar.orgmdpi.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most favorable reaction pathway and predict reaction kinetics.

The distribution of electrons within a molecule dictates its reactivity towards electrophiles and nucleophiles. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in this compound. doi.org This information reveals the most electron-rich and electron-deficient sites.

The Molecular Electrostatic Potential (MEP) map is a particularly insightful tool that visualizes the electrostatic potential on the electron density surface of a molecule. nih.govwuxiapptec.com For this compound, an MEP map would likely show negative potential (red/yellow) around the carboxylic acid oxygen atoms and the thiazole nitrogen, indicating regions susceptible to electrophilic attack. researchgate.netnih.gov Conversely, positive potential (blue) would be expected around the amine and carboxylic acid hydrogens, highlighting sites for nucleophilic interaction. nih.govwuxiapptec.com This analysis helps predict intermolecular interactions, such as hydrogen bonding, and rationalizes the molecule's reactivity patterns. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities that exist as an ensemble of conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a detailed picture of the molecule's conformational landscape and flexibility.

For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the aminomethyl and carboxylic acid groups to the thiazole ring. A conformational study on the parent thiazole-5-carboxylic acid using DFT identified four stable conformers based on the orientation of the carboxylic group. dergipark.org.trdergipark.org.tr MD simulations would expand on this by revealing the dynamic transitions between these and other accessible conformations in a solvent environment. Such simulations are crucial for understanding how the molecule's shape changes over time, which is essential for its interaction with other molecules, particularly biological macromolecules. nih.govnih.gov

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. wjarr.com This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential inhibitors. biointerfaceresearch.comasianpubs.orgnih.gov Thiazole derivatives are known to exhibit a range of biological activities, and docking studies can help identify the specific proteins they may target. scite.ainih.gov

For this compound, docking studies could be performed against various enzymes or receptors to explore its potential as a bioactive agent. For instance, derivatives of 2-aminothiazole (B372263) have been docked into the active sites of proteins like cyclin-dependent kinase 5 (CDK5) and cyclooxygenase (COX) enzymes, revealing key binding interactions. ekb.egnih.gov

The primary output of a molecular docking simulation is a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. nih.gov Analysis of the top-ranked pose reveals the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govnih.gov

In a hypothetical docking of this compound into an enzyme active site, one might predict the following interactions:

The carboxylic acid group could form strong hydrogen bonds or salt bridges with positively charged residues like arginine or lysine.

The aminomethyl group could act as a hydrogen bond donor to nearby backbone carbonyls or acidic residues.

The thiazole ring could engage in hydrophobic or π-stacking interactions with aromatic residues such as phenylalanine or tyrosine.

These predictions provide a structural hypothesis for the molecule's mechanism of action, which can guide the design of more potent and selective analogs. plos.org

Interaction TypePotential Residues InvolvedFunctional Group on Ligand
Hydrogen Bond (Donor) Asp, Glu, Backbone C=OAminomethyl (-NH2), Carboxylic Acid (-OH)
Hydrogen Bond (Acceptor) Ser, Thr, Gln, Asn, HisCarboxylic Acid (C=O), Thiazole Nitrogen
Ionic/Salt Bridge Arg, Lys, HisCarboxylic Acid (-COO⁻)
Hydrophobic/π-Stacking Phe, Tyr, Trp, Leu, ValThiazole Ring

This table illustrates potential binding interactions based on the functional groups of this compound and common protein active site residues.

Identification of Key Interaction Residues

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is crucial for identifying the specific amino acid residues within the binding site that are essential for molecular recognition and biological activity.

Studies on various thiazole derivatives have successfully identified these key interactions. For instance, in the exploration of thiazole compounds as potential DNA gyrase inhibitors, molecular docking simulations revealed critical hydrogen bonding interactions. Specific amino acid residues such as Asp73, Asn46, and Arg136 within the enzyme's active site were identified as vital for the binding and activity of these compounds. Similarly, docking studies of 5-thiazol-based thiazolidinone derivatives against the cyclooxygenase-1 (COX-1) active site highlighted the residue Arg120 as being primarily responsible for the observed inhibitory activity. nih.gov These findings underscore the power of computational methods to pinpoint atomic-level interactions that govern the therapeutic potential of thiazole-based compounds.

Target EnzymeInteracting Amino Acid ResidueType of InteractionSignificance
DNA GyraseAsp73Hydrogen BondEssential for binding affinity
DNA GyraseAsn46Hydrogen BondContributes to ligand stability
DNA GyraseArg136Hydrogen BondKey for inhibitory activity
Cyclooxygenase-1 (COX-1)Arg120Not SpecifiedResponsible for inhibitory activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For derivatives of this compound, QSAR studies are invaluable for predicting the activity of novel analogs, thereby optimizing the lead discovery process and reducing the need for extensive synthesis and biological testing. nih.govimist.ma These models are built by correlating various calculated molecular descriptors (physicochemical, steric, electronic, etc.) with experimentally determined biological activities. imist.ma

2D- and 3D-QSAR Methodologies

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been applied to thiazole derivatives to understand the structural requirements for their biological activities.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of molecules. Studies on thiazole derivatives have employed descriptors such as topological indices (e.g., J), physicochemical properties (e.g., LogP), and electronic parameters to build predictive models using methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). imist.maimist.ma For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors identified descriptors like AATSC4c, GATS5s, and JGI4 as being significant for their inhibitory activity. laccei.org

3D-QSAR: This more advanced method considers the 3D conformation of molecules and their interaction fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. benthamdirect.com These methods evaluate the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a molecule. benthamdirect.commdpi.com For a series of thiazole derivatives acting as Succinate Dehydrogenase Inhibitors (SDHI), a CoMSIA model revealed that steric, electrostatic, and hydrophobic properties, along with hydrogen bond donor capabilities, were crucial for activity. imist.ma Similarly, a CoMFA model for thiazolidin-4-one derivatives indicated that electrostatic and steric properties play a significant role in their potency. mdpi.com The results from 3D-QSAR are often visualized as contour maps, which graphically represent regions where modifications to the molecular structure would likely enhance or diminish biological activity. mdpi.com

Compound SeriesTargetQSAR MethodKey Findings/DescriptorsStatistical Significance (r² or q²)
Thiazole derivativesPIN1 Inhibitors2D-QSAR (MLR)Descriptors: MR, LogP, ELUMO, J imist.mar² = 0.76 imist.ma
Thiazole derivativesSDHI Inhibitors3D-QSAR (CoMSIA)Steric, electrostatic, hydrophobic, H-bond donor fields are important. imist.maq² = 0.614 imist.ma
2-imino-thiazolidin-4-one derivativesS1P1 Receptor Agonists3D-QSAR (CoMFA)Electrostatic and steric properties are significant. mdpi.comq² = 0.751 mdpi.com
Thiazole derivativesHCV NS5A Inhibitors3D-QSAR (CoMSIA)Steric, electrostatic, hydrophobic, H-bond acceptor fields are important. benthamdirect.comq² = 0.516 benthamdirect.com
Thiazole derivatives5-Lipoxygenase (5-LOX)2D-QSARDescriptors: AATSC4c, GATS5s, JGI4 laccei.orgr² = 0.626 laccei.org

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential 3D arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. This model serves as a 3D query to screen virtual libraries for novel compounds with the potential for similar activity. nih.gov

For classes of compounds including thiazole derivatives, pharmacophore models have been successfully generated. These models typically consist of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.gov For example, a pharmacophore model developed for triazole-bearing compounds with thiazole moieties as COX-2 inhibitors identified two hydrogen bond acceptor features, one hydrogen bond donor, and three aromatic ring features as essential for activity. nih.gov The hydrogen bond donor was primarily mapped to the amino group on the thiazole scaffold. nih.gov Such models provide a clear and intuitive representation of the key molecular interaction points, guiding medicinal chemists in the rational design of new derivatives with improved affinity and selectivity.

Pharmacophoric FeatureDescriptionSignificance in Thiazole Derivatives
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, nitrogen).Often crucial for anchoring the ligand in the active site.
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond (e.g., -NH, -OH).The amino group on the thiazole ring can act as a key HBD feature. nih.gov
Hydrophobic Region (HY)A nonpolar region of the molecule that interacts with hydrophobic pockets of the target protein.Contributes to binding affinity and selectivity.
Aromatic Ring (AR)A planar, cyclic, conjugated ring system.Can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding site.

Molecular Interactions and Biological Target Identification of 2 Aminomethyl Thiazole 5 Carboxylic Acid Derivatives

Mechanistic Investigations of Ligand-Target Recognition

The recognition of a ligand by its biological target is a critical determinant of its pharmacological effect. For derivatives of the 2-aminothiazole (B372263) and thiazole-5-carboxylic acid scaffold, molecular docking simulations have been instrumental in elucidating the potential binding modes and key interactions that drive their activity. These computational studies provide insights into how these molecules orient themselves within the active or allosteric sites of their target proteins.

For instance, in the context of xanthine (B1682287) oxidase (XO) inhibition, in silico predictions have been used to identify potent inhibitors among a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives. nih.gov Similarly, molecular docking analysis of 2-amino-4-arylthiazole derivatives against carbonic anhydrase (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) has revealed favorable binding energies, suggesting strong inhibitory potential. nih.gov Specifically, 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) showed estimated binding energies of -6.75, -7.61, -7.86, and -7.96 kcal/mol for hCA I, hCA II, AChE, and BChE, respectively. nih.gov

In the case of cyclooxygenase (COX) inhibitors, docking simulations of thiazole (B1198619) carboxamide derivatives within the binding sites of COX-1 and COX-2 have helped to understand their selectivity. nih.gov These studies examine the interactions with key residues, such as ARG-513 in COX-2, which are crucial for selective inhibition. nih.gov For 5-thiazol-based thiazolidinone derivatives identified as selective COX-1 inhibitors, docking studies revealed that the residue Arg 120 is critical for their activity. mdpi.com

These mechanistic investigations, largely driven by computational methods, are fundamental in understanding how subtle structural modifications to the 2-(Aminomethyl)thiazole-5-carboxylic acid scaffold can influence target recognition and ultimately, biological activity.

Enzyme Inhibition Kinetics and Characterization

Understanding the kinetic profile of enzyme inhibition is crucial for characterizing the mechanism of action of drug candidates. Derivatives of this compound have been shown to exhibit various modes of enzyme inhibition, including competitive, non-competitive, and mixed-type inhibition.

A study on the inhibition of bovine lactoperoxidase (LPO) by 2-amino thiazole derivatives determined that all the studied compounds acted as competitive inhibitors. cumhuriyet.edu.tr This was concluded from Lineweaver-Burk plots, which are a graphical representation of the Michaelis-Menten equation. cumhuriyet.edu.tr The competitive nature of the inhibition suggests that these derivatives bind to the active site of the enzyme, competing with the substrate.

In contrast, a kinetic study of a 2-benzamido-4-methylthiazole-5-carboxylic acid derivative (specifically, compound 5b) as a xanthine oxidase inhibitor indicated a mixed type of inhibition. nih.gov Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax and Km of the reaction.

For a series of halo-substituted mixed ester/amide-based derivatives targeting jack bean urease, Lineweaver-Burk plots indicated a mixed type of inhibition for the most potent compound. semanticscholar.org Kinetic studies of 5-styrylbenzamide derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1) have also been performed to elucidate their mechanism of inhibition. mdpi.com

The following table summarizes the enzyme inhibition kinetics for selected thiazole derivatives:

Derivative ClassTarget EnzymeInhibition TypeReference
2-Amino thiazole derivativesBovine Lactoperoxidase (LPO)Competitive cumhuriyet.edu.tr
2-Benzamido-4-methylthiazole-5-carboxylic acid derivative (5b)Xanthine Oxidase (XO)Mixed nih.gov
Halo-substituted mixed ester/amide-based derivativesJack Bean UreaseMixed semanticscholar.org

Identification of Specific Protein-Ligand Interaction Sites

The identification of specific amino acid residues involved in the binding of a ligand is fundamental to understanding its mechanism of action and for guiding further drug design. For derivatives of this compound, a combination of experimental techniques and computational modeling has been employed to map these critical interaction sites.

Molecular docking studies have been particularly insightful. For a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives targeting xanthine oxidase, in silico analysis helped to identify key interactions within the enzyme's active site. nih.gov Similarly, for thiazole carboxamide derivatives designed as COX inhibitors, docking simulations revealed interactions with specific residues in the active sites of COX-1 and COX-2. nih.gov For instance, interaction with ARG-513 is noted as important for COX-2 selectivity. nih.gov For 5-thiazol-based thiazolidinone derivatives, the docking study against the COX-1 active site identified the residue Arg 120 as being responsible for the observed activity. mdpi.com

In the case of 2-aminothiazole derivatives as allosteric inhibitors of the protein kinase CK2, docking simulations were used to propose a binding model where the compounds bind to an allosteric pocket adjacent to the ATP binding site, specifically between the glycine-rich loop and the αC-helix. nih.gov

A novel binding site on prolyl oligopeptidase (PREP) was identified for a series of 5-aminothiazole-based ligands. These compounds were found to be potent modulators of the protein-protein interaction (PPI)-mediated functions of PREP, while being only weak inhibitors of its proteolytic activity, suggesting a distinct binding site from the active site. nih.gov

The table below provides examples of key amino acid residues involved in the interaction with thiazole derivatives.

Derivative ClassTarget ProteinKey Interacting Residue(s)Reference
Thiazole carboxamide derivativesCyclooxygenase-2 (COX-2)ARG-513 nih.gov
5-Thiazol-based thiazolidinone derivativesCyclooxygenase-1 (COX-1)Arg 120 mdpi.com

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) site, offers a nuanced approach to regulating protein function. longdom.org This binding event induces a conformational change in the protein, which in turn alters the activity of the primary site. longdom.orgdoi.org Several derivatives based on the thiazole scaffold have been identified as allosteric modulators.

A notable example is the discovery of 2-aminothiazole derivatives as novel allosteric inhibitors of the protein kinase CK2. nih.gov These compounds were found to bind to an allosteric pocket near the ATP binding site. nih.gov This binding is proposed to induce conformational changes that inhibit the kinase's activity. The investigation of these allosteric modulators revealed a distinct modulation of several signal transduction pathways compared to ATP-competitive inhibitors, highlighting the unique effects achievable through an allosteric mechanism. nih.gov

Furthermore, research into thiazole carboxamide derivatives has identified compounds that act as negative allosteric modulators of GluA2 AMPA receptors. najah.edu One such derivative, MMH-5, was shown to substantially impact both the amplitude and kinetics of the receptor, leading to an increase in the deactivation rate and a reduction in the desensitization rate. najah.edu This indicates that the binding of the modulator to an allosteric site on the receptor induces conformational changes that alter its response to the endogenous ligand.

The development of allosteric modulators is an attractive strategy in drug discovery as it can offer greater specificity and a more controlled modulation of protein function compared to traditional orthosteric ligands. longdom.org

Receptor Binding Studies and Selectivity Profiling

Selectivity is a cornerstone of modern drug development, aiming to maximize therapeutic efficacy while minimizing off-target effects. Receptor binding studies and selectivity profiling are therefore essential to characterize the interaction of a compound with its intended target relative to other related or unrelated proteins.

For derivatives of this compound, selectivity has been a key focus of investigation. In the development of inhibitors for the kinesin HSET (KIFC1), a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold was optimized to yield compounds with high selectivity against the opposing mitotic kinesin Eg5. nih.gov

In the context of COX inhibition, a series of thiazole carboxamide derivatives were evaluated for their inhibitory activity against both COX-1 and COX-2 isozymes to determine their selectivity index. nih.gov For example, compound 2a showed a selectivity ratio of 2.766 for COX-2 over COX-1, while compound 2j had a selectivity ratio of 1.507. nih.gov Another study on 5-thiazol-based thiazolidinone derivatives identified them as a novel class of selective COX-1 inhibitors, as they showed an inhibitory effect superior to the reference drug naproxen (B1676952) against COX-1 but failed to show remarkable inhibition of LOX. mdpi.com

The following table summarizes the selectivity profiles of some thiazole derivatives:

Derivative ClassPrimary TargetSelectivity ProfileReference
2-(3-Benzamidopropanamido)thiazole-5-carboxylatesHSET (KIFC1)High selectivity against Eg5 nih.gov
Thiazole carboxamide derivative (2a)COX-2Selectivity ratio of 2.766 for COX-2 over COX-1 nih.gov
5-Thiazol-based thiazolidinone derivativesCOX-1Selective for COX-1 over LOX mdpi.com

These studies underscore the tunability of the thiazole scaffold, allowing for the development of compounds with specific and selective interactions with their biological targets.

Applications of 2 Aminomethyl Thiazole 5 Carboxylic Acid As a Molecular Scaffold

Design and Synthesis of Peptidomimetics and Foldamers

The quest for synthetic molecules that can mimic the structure and function of peptides has driven the development of novel amino acid building blocks. 2-(Aminomethyl)thiazole-5-carboxylic acid and its analogues, classified as constrained γ-amino acids, have emerged as valuable tools in this endeavor.

Integration as Constrained γ-Amino Acid Building Blocks in Peptide Synthesis

This compound belongs to a class of heterocyclic γ-amino acids known as 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs). These molecules serve as constrained building blocks in peptide synthesis. The thiazole (B1198619) ring imposes significant conformational restrictions on the peptide backbone, a desirable feature for creating peptidomimetics with predictable and stable three-dimensional structures. The synthesis of oligomers containing these thiazole-based γ-amino acids has been successfully demonstrated, showcasing their compatibility with standard peptide synthesis protocols. These ATC oligomers are considered foldamers, which are artificial oligomers that adopt well-defined secondary structures.

Exploration of Helical and β-Turn Inducing Properties

A significant application of this compound and related ATCs is their ability to induce specific secondary structures in peptide sequences. When incorporated into a peptide chain, these building blocks can promote the formation of well-defined conformations such as β-turns and helices.

β-Turn Induction: Research has shown that ATCs can act as reverse-turn mimetics. For instance, their inclusion in a tetrapeptide template has been demonstrated to induce highly stable C9 pseudocycles, which are characteristic of β-turns. This property has been exploited in the design of bioactive analogues of natural peptides like gramicidin (B1672133) S, where the ATC unit successfully replaces a natural turn-inducing segment.

Helical Structures: Oligomers composed entirely of ATC units have been found to adopt a stable and well-defined 9-helix structure. This helical conformation is maintained in various environments, including both organic solvents and aqueous solutions. The stability of this helical fold is attributed to the formation of a consistent hydrogen-bonding pattern within the oligomer backbone, a direct consequence of the conformational constraints imposed by the thiazole ring.

Table 1: Structural Properties of Peptides Incorporating Thiazole-Based γ-Amino Acids

Feature Description
Building Block 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs)
Classification Constrained γ-amino acid
Induced Secondary Structures β-turns (C9 pseudocycles), 9-helix
Stabilizing Interactions Intramolecular hydrogen bonding
Application Peptidomimetics, Foldamers

Development of Hybrid Molecules with Other Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and a carboxyl group, makes it an ideal candidate for the synthesis of hybrid molecules. These are compounds that combine the thiazole core with other heterocyclic systems, aiming to create novel structures with unique biological or material properties.

While direct examples of hybrid molecules specifically utilizing this compound are not extensively documented in publicly available research, the principles of their synthesis can be inferred from related compounds. For example, the synthesis of the anticancer drug dasatinib (B193332) involves the coupling of a 2-aminothiazole-5-carboxamide derivative with a pyrimidine (B1678525) moiety. This demonstrates the feasibility of linking the thiazole scaffold to other heterocycles through amide bond formation.

The general strategy for creating such hybrids would involve:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound can be activated using standard coupling reagents (e.g., HATU, HOBt/EDC).

Coupling with an Amino-functionalized Heterocycle: The activated thiazole can then be reacted with a heterocyclic compound bearing an amino group to form a stable amide linkage.

Derivatization of the Aminomethyl Group: Alternatively, the aminomethyl group can be acylated with a carboxylic acid-functionalized heterocycle.

This modular approach allows for the systematic combination of the thiazole core with a wide array of other heterocyclic systems, such as pyridines, pyrimidines, and benzimidazoles, to generate diverse chemical libraries for screening and development.

Use as a Core Structure for the Design of Novel Chemical Probes and Tools

The rigid thiazole framework of this compound provides a stable platform for the construction of chemical probes and molecular tools. These are molecules designed to interact with specific biological targets or to report on cellular environments.

Although specific examples of chemical probes directly derived from this compound are not prevalent in the literature, its structure lends itself to such applications. The primary amine and carboxylic acid groups serve as convenient handles for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties.

Potential Applications in Probe Design:

Fluorescent Probes: By coupling a fluorescent dye to either the amino or carboxyl terminus of the molecule, it is possible to create probes for fluorescence imaging or binding assays. The thiazole scaffold would serve to present the fluorophore in a defined orientation.

Affinity Probes: The attachment of a biotin (B1667282) tag would allow for the use of the resulting molecule in affinity-based studies, such as protein pull-down assays, to identify binding partners.

Photoaffinity Probes: Incorporation of a photo-reactive group would enable the creation of probes that can be used to covalently label interacting biomolecules upon photo-irradiation, facilitating target identification.

The development of such tools would leverage the structural pre-organization of the thiazole core to create specific and high-affinity ligands for biological targets of interest.

Conclusion and Future Research Directions for 2 Aminomethyl Thiazole 5 Carboxylic Acid

Synthesis of Novel Architectures and Chemical Libraries

A primary future direction lies in leveraging 2-(aminomethyl)thiazole-5-carboxylic acid as a versatile building block for the synthesis of diverse chemical libraries. Its bifunctional nature allows for systematic modifications at both the amino and carboxylic acid groups, enabling the creation of novel molecular architectures. Future synthetic endeavors will likely focus on:

Combinatorial Chemistry: Systematic combinatorial approaches can be employed to generate large libraries of derivatives. nih.gov For instance, the amino group can be acylated with a wide array of carboxylic acids, while the carboxylic acid moiety can be converted into various amides or esters. This strategy was successfully used to create derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide based on the structure of the anticancer drug dasatinib (B193332). nih.govnih.gov

Scaffold Diversification: Beyond simple derivatization, the thiazole (B1198619) core itself can be incorporated into more complex polycyclic systems. This could involve intramolecular cyclization reactions or multicomponent reactions to build fused heterocyclic systems, leading to compounds with unique three-dimensional shapes and potentially novel biological activities. nih.gov

Peptidomimetics: The amino acid-like structure of the compound makes it an ideal candidate for incorporation into peptidomimetics. These structures can mimic or inhibit protein-protein interactions, which are critical in many disease pathways.

The generation of these libraries is crucial for high-throughput screening campaigns to identify new hit compounds for a wide range of therapeutic targets.

Advanced Computational Approaches for Rational Design

The rational design of novel drug candidates based on the this compound scaffold will be significantly enhanced by the application of advanced computational tools. mdpi.com These in silico methods can predict the biological activity and pharmacokinetic properties of virtual compounds before their synthesis, saving time and resources. Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of designed derivatives within the active site of a specific biological target, such as an enzyme or receptor. nih.govbenthamdirect.com This allows for the structure-based design of more potent and selective inhibitors. For example, docking studies have been used to design thiazole derivatives as inhibitors of targets like DNA gyrase and Bcl-2. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions. nih.gov This is crucial for understanding the mechanism of action and for optimizing lead compounds.

ADME-Toxicity Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new derivatives. nih.govnih.gov This early-stage screening helps to prioritize compounds with favorable drug-like properties and reduce the likelihood of late-stage failures in drug development.

The integration of these computational methods will facilitate a more targeted and efficient drug discovery process, moving from virtual screening to the synthesis of highly promising candidates. researchgate.net

Computational ToolApplication in Drug DesignPotential Target Class
Molecular Docking Predicts binding modes and affinities of novel derivatives.Kinases, Proteases, DNA Gyrase nih.gov
Molecular Dynamics Assesses the stability of ligand-receptor interactions.Antiapoptotic Proteins (e.g., Bcl-2) nih.gov
QSAR Modeling Relates chemical structure to biological activity to guide design.Anticancer agents, Antimicrobials
ADME-Tox Prediction In silico evaluation of drug-like properties and potential toxicity.All novel therapeutic candidates

Exploration of Undiscovered Molecular Targets and Interaction Mechanisms

While thiazole derivatives are known to target a range of proteins, a significant area for future research is the identification of novel molecular targets for compounds derived from this compound. The unique chemical features of this scaffold may allow it to interact with targets that have not been previously explored by this class of compounds.

Future research should focus on:

Target Identification: Utilizing techniques such as chemical proteomics and phenotypic screening to identify the cellular targets of active derivatives. This can uncover entirely new mechanisms of action and therapeutic applications.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical assays are needed to elucidate the precise mechanism of interaction. This includes determining whether the compound acts as an inhibitor, activator, or modulator of the target's function. For instance, studies have identified thiazole derivatives that function as inhibitors of enzymes like Glyoxalase-I and kinases such as PI3K/mTOR and c-Met. benthamdirect.comnih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation: A systematic synthesis and biological evaluation of analogs will be crucial to understand how different structural modifications influence target affinity and cellular activity. nih.gov This knowledge is essential for optimizing lead compounds into clinical candidates.

This exploration could expand the therapeutic potential of this compound derivatives into new disease areas, including metabolic disorders, neurodegenerative diseases, and novel infectious agents.

Interdisciplinary Research Integrating Chemical Synthesis, Structural Biology, and Computational Science

The most significant advances in harnessing the potential of this compound will come from a deeply integrated, interdisciplinary research approach. mdpi.com The synergy between chemical synthesis, structural biology, and computational science creates a powerful cycle of drug discovery and optimization.

This integrated workflow involves:

Design: Computational scientists design virtual libraries of derivatives and prioritize candidates based on docking and ADME-T predictions. nih.gov

Synthesis: Synthetic chemists synthesize the prioritized compounds, creating tangible molecules for biological testing. researchgate.net

Evaluation: Biologists and pharmacologists test the compounds in biochemical and cell-based assays to determine their activity and mechanism.

Structural Analysis: Structural biologists use techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the most promising compounds in complex with their biological targets.

Optimization: The structural and biological data are fed back to the computational and synthetic chemists to inform the design of the next generation of more potent and selective molecules, thus restarting the cycle.

This collaborative, multidisciplinary strategy is essential for tackling complex diseases and will be the cornerstone of future efforts to translate the promise of the this compound scaffold into new and effective medicines. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Aminomethyl)thiazole-5-carboxylic acid, and how can reaction conditions be optimized to improve yield?

  • Answer: The compound is typically synthesized via cyclization reactions. For example, thiourea and chloroacetaldehyde derivatives can form the thiazole core under acidic conditions . Green synthesis approaches, such as catalyst-free reactions in aqueous ethanol, have been reported for analogous thiazole derivatives, reducing byproducts and improving sustainability . Optimization may involve adjusting pH, temperature (e.g., reflux in acetic acid), and stoichiometric ratios of precursors. Recrystallization from DMF/acetic acid mixtures can enhance purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

  • Answer:

  • 1H/13C NMR: Signals for the aminomethyl group (δ ~3.5–4.5 ppm for CH2NH2 in 1H NMR; δ ~40–50 ppm for the CH2 in 13C NMR) and the carboxylic acid proton (broad peak at δ ~10–12 ppm) are critical .
  • HRMS: Molecular ion peaks ([M+H]+) confirm the molecular weight, while fragmentation patterns validate the thiazole ring and substituents .
  • IR: Stretching vibrations for NH2 (~3300 cm⁻¹) and COOH (~1700 cm⁻¹) groups are diagnostic .

Q. How should researchers handle stability and storage challenges for thiazole-5-carboxylic acid derivatives?

  • Answer: Store under inert gas (e.g., argon) at −20°C to prevent oxidation or hydrolysis. Degradation risks increase with prolonged storage; periodic reanalysis via HPLC or TLC is recommended. Use desiccants to mitigate moisture absorption, which can alter reactivity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives as enzyme inhibitors?

  • Answer: Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like xanthine oxidase or JAK2. Focus on interactions between the aminomethyl group and catalytic residues (e.g., hydrogen bonding with Glu802 in xanthine oxidase) . MD simulations assess stability of inhibitor-enzyme complexes, while QSAR models optimize substituent effects on IC50 values .

Q. What strategies resolve contradictory biological activity data for thiazole-5-carboxylic acid derivatives across different assays?

  • Answer:

  • Assay Validation: Confirm assay specificity using positive/negative controls (e.g., allopurinol for xanthine oxidase inhibition) .
  • Metabolic Stability Testing: Use liver microsomes to identify rapid degradation in certain assays, which may explain discrepancies .
  • Structural Analog Comparison: Compare activity of derivatives with modified substituents (e.g., nitro vs. methoxy groups) to isolate pharmacophoric features .

Q. What are the challenges in synthesizing hybrid systems (e.g., thiazole-indole or thiazole-triazole), and how can they be addressed?

  • Answer:

  • Cross-Reactivity: Protect reactive sites (e.g., NH2 groups) during multi-step syntheses. For example, use Boc protection for the aminomethyl group before coupling with indole aldehydes .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to separate regioisomers .
  • Yield Optimization: Microwave-assisted synthesis or ultrasound can accelerate condensation reactions (e.g., forming Schiff bases) .

Methodological Notes

  • Data Contradiction Analysis: Compare NMR shifts across solvents (DMSO-d6 vs. CDCl3) to confirm structural consistency .
  • Biological Evaluation: Prioritize cell-based assays (e.g., anti-inflammatory activity in RAW264.7 macrophages) over enzyme inhibition alone to validate therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.